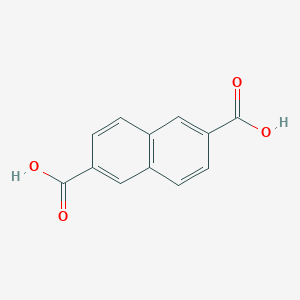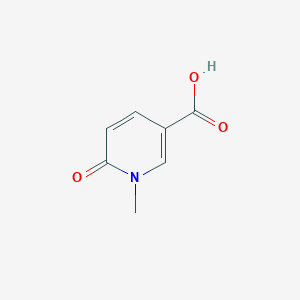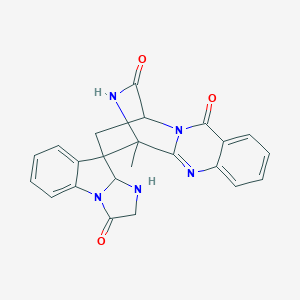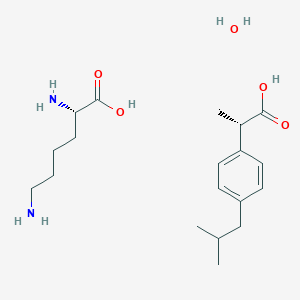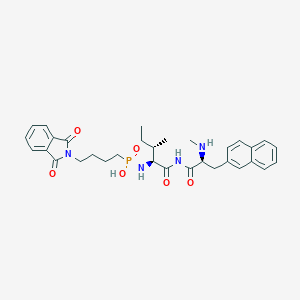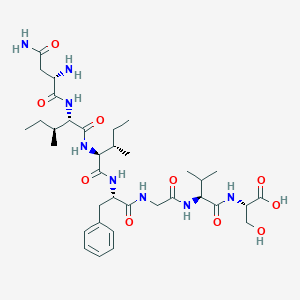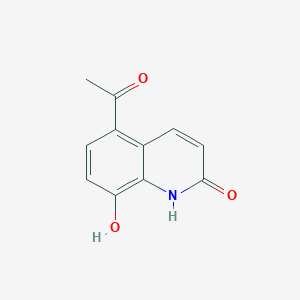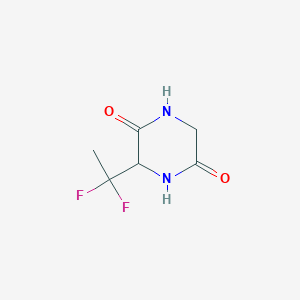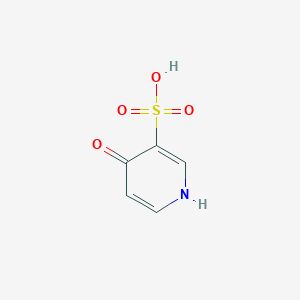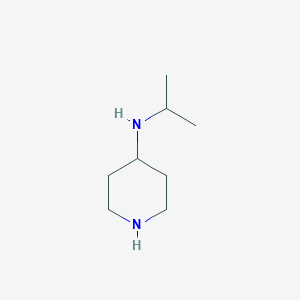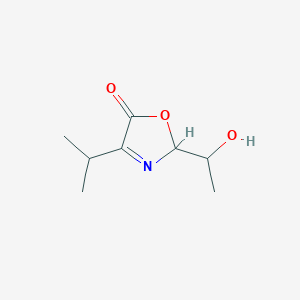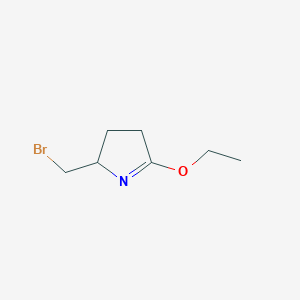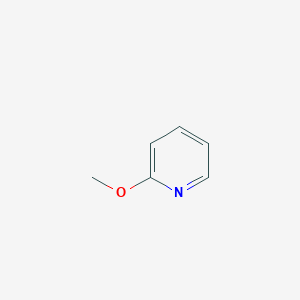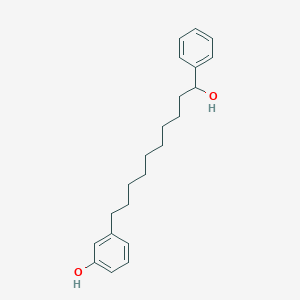
3-(10-Hydroxy-10-phenyldecyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(10-Hydroxy-10-phenyldecyl)phenol, also known as HPE, is a synthetic compound that belongs to the family of phenolic compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 350.51 g/mol. HPE has been the subject of extensive scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In addition, 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of several chronic diseases. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to inhibit the growth of cancer cells and induce their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(10-Hydroxy-10-phenyldecyl)phenol in lab experiments is its potential therapeutic properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-(10-Hydroxy-10-phenyldecyl)phenol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 3-(10-Hydroxy-10-phenyldecyl)phenol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol and to optimize its synthesis method for better yield and purity.
Conclusion
In conclusion, 3-(10-Hydroxy-10-phenyldecyl)phenol is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol and to optimize its synthesis method for better yield and purity.
Métodos De Síntesis
3-(10-Hydroxy-10-phenyldecyl)phenol can be synthesized by the reaction of phenol with 10-phenyldecyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-90°C for 12-16 hours. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(10-Hydroxy-10-phenyldecyl)phenol has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
155233-36-6 |
|---|---|
Nombre del producto |
3-(10-Hydroxy-10-phenyldecyl)phenol |
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
3-(10-hydroxy-10-phenyldecyl)phenol |
InChI |
InChI=1S/C22H30O2/c23-21-16-11-13-19(18-21)12-7-4-2-1-3-5-10-17-22(24)20-14-8-6-9-15-20/h6,8-9,11,13-16,18,22-24H,1-5,7,10,12,17H2 |
Clave InChI |
MFDBSKOHHOKJHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |
Sinónimos |
kneglomeratanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



